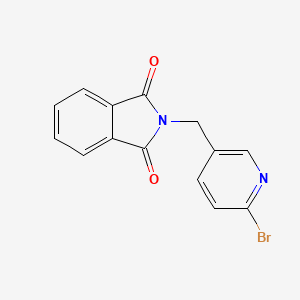
2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of phthalimides Phthalimides are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 6-bromo-3-pyridylmethylamine. This reaction is usually carried out in an organic solvent such as toluene or xylene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include N-(6-substituted-3-pyridylmethyl)phthalimides.
Reduction Reactions: Products include N-(6-bromo-3-pyridylmethyl)amine or alcohol derivatives.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives.
Applications De Recherche Scientifique
2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom and the pyridylmethyl group can interact with specific molecular targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-bromopropyl)phthalimide
- N-(4-bromobenzyl)phthalimide
- N-(6-chloro-3-pyridylmethyl)phthalimide
Uniqueness
2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione is unique due to the presence of the bromine atom at the 6-position of the pyridylmethyl group This structural feature imparts distinct chemical reactivity and biological activity compared to other phthalimide derivatives
Propriétés
Numéro CAS |
120740-11-6 |
|---|---|
Formule moléculaire |
C14H9BrN2O2 |
Poids moléculaire |
317.14 g/mol |
Nom IUPAC |
2-[(6-bromopyridin-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H9BrN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 |
Clé InChI |
KZIXQYHLMWBJLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















